6-Amino-5-bromopicolinonitrile is a chemical compound with the molecular formula and a molecular weight of 198.02 g/mol. It features an amino group and a bromine atom attached to a pyridine ring, specifically at the 6 and 5 positions, respectively. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields, particularly in medicinal chemistry and organic synthesis.
These reactions highlight the compound's versatility in synthetic organic chemistry.
6-Amino-5-bromopicolinonitrile exhibits significant biological activity, particularly as a potential pharmacological agent. It has been studied for its ability to inhibit certain kinases, including Bruton's tyrosine kinase. This inhibition is crucial in various signaling pathways related to cancer and autoimmune diseases, positioning the compound as a candidate for therapeutic applications in these areas .
The synthesis of 6-Amino-5-bromopicolinonitrile typically involves the bromination of 5-aminopicolinonitrile. A common method includes reacting 5-aminopicolinonitrile with bromine in the presence of suitable solvents such as acetic acid or dichloromethane. The industrial production methods mirror laboratory-scale synthesis but are optimized for larger-scale operations using continuous flow reactors to control reaction parameters effectively.
6-Amino-5-bromopicolinonitrile has diverse applications across various fields:
Research indicates that 6-Amino-5-bromopicolinonitrile interacts with various biological targets, particularly kinases. Its ability to inhibit Bruton's tyrosine kinase has been emphasized in several studies, showcasing its potential role as a therapeutic agent for diseases characterized by dysregulated kinase activity. Interaction studies provide insights into its mechanism of action and help identify specific pathways affected by this compound .
Several compounds share structural similarities with 6-Amino-5-bromopicolinonitrile. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Amino-5-bromopyridine-2-carbonitrile | Different substitution pattern on the pyridine ring | |
| 5-Bromo-2-hydroxymethylpyridine | Hydroxymethyl group instead of amino group | |
| 5-Amino-2-pyridinecarbonitrile | Lacks bromine; different substitution pattern | |
| 6-(Bromomethyl)picolinonitrile | Bromomethyl instead of amino group |
The unique combination of the amino and bromine groups at specific positions on the pyridine ring distinguishes 6-Amino-5-bromopicolinonitrile from these similar compounds, contributing to its specific biological activities and applications in medicinal chemistry.
6-Amino-5-bromopicolinonitrile belongs to the pyridine derivative family, with systematic IUPAC name 5-bromo-6-aminopyridine-2-carbonitrile. The compound’s planar aromatic ring system facilitates π-π stacking interactions, while the bromine atom at position 5 and the amino group at position 6 create electronic asymmetry, influencing its reactivity and solubility. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₆H₄BrN₃ |
| Molecular weight | 198.02 g/mol |
| XLogP3 | 1.5 |
| Hydrogen bond donor count | 1 (NH₂ group) |
| Hydrogen bond acceptor count | 3 (Nitrile and two ring nitrogens) |
The nitrile group’s strong electron-withdrawing effect directs electrophilic substitution reactions to specific positions on the pyridine ring, while the bromine atom serves as a leaving group in cross-coupling reactions.
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the amino group protons resonate near δ 6.2–6.5 ppm, while aromatic protons appear as a doublet at δ 8.1–8.3 ppm due to coupling with the bromine atom. Infrared spectroscopy shows a sharp nitrile stretch at 2230 cm⁻¹ and N–H bends at 1620 cm⁻¹, confirming functional group presence. Mass spectrometry fragments exhibit a molecular ion peak at m/z 197.96 ([M]⁺), with characteristic bromine isotope patterns.